molecular formula C17H15NO4S B2812842 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1421480-99-0

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2812842
CAS No.: 1421480-99-0
M. Wt: 329.37
InChI Key: VXPVAHSEEUDJTR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxy-3-(thiophen-2-yl)propylamine with 2-oxo-2H-chromene-3-carboxylic acid under dehydrating conditions to form the desired carboxamide linkage. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Material Science:

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The chromene core and thiophene ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives and thiophene-containing compounds.

    Chromene Derivatives: Compounds like coumarins and flavonoids, which also contain the chromene core.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide.

Uniqueness

  • The combination of the chromene core with a thiophene ring and a carboxamide group in this compound is unique, providing a distinct set of chemical and biological properties.
  • This structural uniqueness may result in specific biological activities not observed in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-13(15-6-3-9-23-15)7-8-18-16(20)12-10-11-4-1-2-5-14(11)22-17(12)21/h1-6,9-10,13,19H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPVAHSEEUDJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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